molecular formula C11H18O B13288737 3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde

3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde

Cat. No.: B13288737
M. Wt: 166.26 g/mol
InChI Key: DZJBIIIRJKYPNI-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H18O It is a cyclopentane derivative with a methyl group and a 2-methylprop-2-en-1-yl group attached to the cyclopentane ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with isobutene in the presence of a strong acid catalyst to form the corresponding cyclopentane derivative. This intermediate is then subjected to a series of reactions, including oxidation and reduction steps, to introduce the aldehyde functional group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl and 2-methylprop-2-en-1-yl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products

    Oxidation: 3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carboxylic acid.

    Reduction: 3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to interact with various biological targets, leading to diverse effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A precursor in the synthesis of 3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde.

    2-Methylprop-2-en-1-yl derivatives: Compounds with similar structural motifs and reactivity.

    Cyclopentane derivatives: Compounds with similar ring structures and functional groups.

Uniqueness

This compound is unique due to its combination of a cyclopentane ring, a methyl group, a 2-methylprop-2-en-1-yl group, and an aldehyde functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-methyl-1-(2-methylprop-2-enyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H18O/c1-9(2)6-11(8-12)5-4-10(3)7-11/h8,10H,1,4-7H2,2-3H3

InChI Key

DZJBIIIRJKYPNI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CC(=C)C)C=O

Origin of Product

United States

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